Dabcyl-lpetg-edans

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

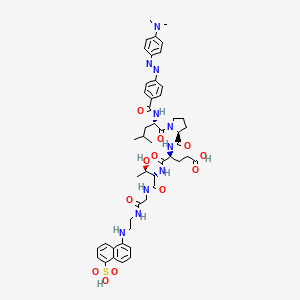

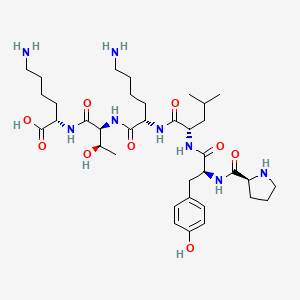

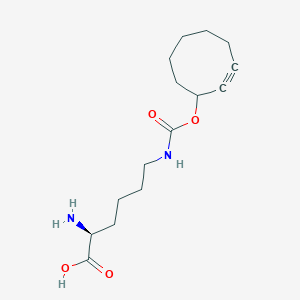

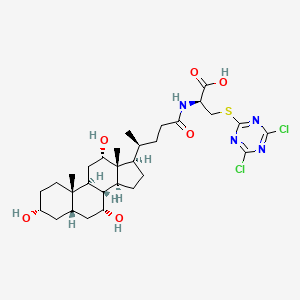

Dabcyl-lpetg-edans is a biologically active peptide used primarily as a substrate for sortase, a transpeptidase enzyme found in Gram-positive bacteria. This compound consists of a sequence of five amino acids (Leu-Pro-Glu-Thr-Gly) with Dabcyl (4-[(4-(dimethylamino)phenyl)azo]benzoic acid) and Edans (5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid) as fluorescent resonance energy transfer (FRET) pairs . Sortase cleaves surface proteins at the LPXTG motif and catalyzes the formation of an amide bond between the carboxyl group of threonine and the amino group of cell-wall crossbridges .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dabcyl-lpetg-edans involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of deprotection and coupling reactions. The Dabcyl and Edans groups are introduced at the appropriate stages of the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Dabcyl-lpetg-edans primarily undergoes enzymatic cleavage by sortase. This reaction involves the cleavage of the peptide bond between threonine and glycine in the LPXTG motif, resulting in the separation of the Dabcyl and Edans groups .

Common Reagents and Conditions

The enzymatic reaction typically occurs in a buffer solution containing calcium ions, which are essential for sortase activity. The reaction conditions include a pH of around 7.8 and a temperature of 30°C .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is a fluorescent signal due to the separation of the Dabcyl and Edans groups. This fluorescence can be measured to monitor the activity of sortase .

Aplicaciones Científicas De Investigación

Dabcyl-lpetg-edans has a wide range of applications in scientific research:

Mecanismo De Acción

Dabcyl-lpetg-edans exerts its effects through the enzymatic activity of sortase. Sortase recognizes the LPXTG motif in the peptide and cleaves the bond between threonine and glycine. This cleavage results in the formation of a thioester intermediate, which then reacts with the amino group of cell-wall crossbridges, anchoring surface proteins to the bacterial cell wall . The separation of the Dabcyl and Edans groups during this process generates a fluorescent signal, allowing for the monitoring of sortase activity .

Comparación Con Compuestos Similares

Dabcyl-lpetg-edans is unique due to its specific sequence and the presence of the Dabcyl and Edans FRET pair. Similar compounds include other sortase substrates with different sequences or fluorescent labels, such as Abz-LPETG-K(Dnp) and 5-FAM/QXL 520 . These compounds also serve as substrates for sortase but may differ in their fluorescence properties and sensitivity .

Propiedades

Fórmula molecular |

C49H62N10O12S |

|---|---|

Peso molecular |

1015.1 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-1-[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[[2-oxo-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]ethyl]amino]butan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C49H62N10O12S/c1-29(2)27-39(54-45(64)31-14-16-32(17-15-31)56-57-33-18-20-34(21-19-33)58(4)5)49(68)59-26-8-12-40(59)47(66)53-38(22-23-43(62)63)46(65)55-44(30(3)60)48(67)52-28-42(61)51-25-24-50-37-11-6-10-36-35(37)9-7-13-41(36)72(69,70)71/h6-7,9-11,13-21,29-30,38-40,44,50,60H,8,12,22-28H2,1-5H3,(H,51,61)(H,52,67)(H,53,66)(H,54,64)(H,55,65)(H,62,63)(H,69,70,71)/t30-,38+,39+,40+,44+/m1/s1 |

Clave InChI |

HPGOHFBRZAKTIO-GHTKKYHLSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)NCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O |

SMILES canónico |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

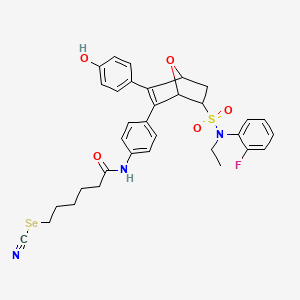

![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)

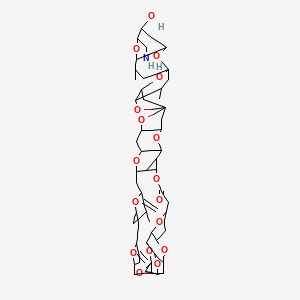

![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)